1,4-Bis(furan-2-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(furan-2-ylmethyl)piperazine is a chemical compound that features a piperazine ring substituted with two furan-2-ylmethyl groups. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, and the incorporation of furan rings can enhance these properties due to the unique reactivity and stability of the furan moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(furan-2-ylmethyl)piperazine typically involves the reaction of piperazine with furan-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(furan-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The piperazine ring can be reduced to form piperidines.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
1,4-Bis(furan-2-ylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(furan-2-ylmethyl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The furan rings can participate in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenylmethyl)piperazine: Similar structure but with phenyl groups instead of furan rings.
1,4-Bis(thiophen-2-ylmethyl)piperazine: Similar structure but with thiophene rings instead of furan rings.
1,4-Bis(pyridin-2-ylmethyl)piperazine: Similar structure but with pyridine rings instead of furan rings.
Uniqueness
1,4-Bis(furan-2-ylmethyl)piperazine is unique due to the presence of furan rings, which impart distinct reactivity and stability compared to other heterocyclic rings. The furan moiety can enhance the compound’s biological activity and make it a valuable building block in synthetic chemistry .
Properties
Molecular Formula |
C14H18N2O2 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
1,4-bis(furan-2-ylmethyl)piperazine |
InChI |
InChI=1S/C14H18N2O2/c1-3-13(17-9-1)11-15-5-7-16(8-6-15)12-14-4-2-10-18-14/h1-4,9-10H,5-8,11-12H2 |
InChI Key |
CZPFWOPTJKHIOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.